5-amino-1-[(3-chlorophenyl)methyl]-N-[4-(propan-2-yl)phenyl]-1H-1,2,3-triazole-4-carboxamide
Description
The compound 5-amino-1-[(3-chlorophenyl)methyl]-N-[4-(propan-2-yl)phenyl]-1H-1,2,3-triazole-4-carboxamide is a triazole-carboxamide derivative characterized by:
- A 1H-1,2,3-triazole core with an amino group at position 3.
- A 3-chlorobenzyl substituent at position 1 of the triazole.
- A 4-isopropylphenyl group attached to the carboxamide nitrogen.
This scaffold is structurally analogous to compounds investigated for antimicrobial activity, particularly in disrupting bacterial SOS responses . Its molecular formula is C₁₉H₁₉ClN₅O (molecular weight: 368.85 g/mol).
Properties
IUPAC Name |
5-amino-1-[(3-chlorophenyl)methyl]-N-(4-propan-2-ylphenyl)triazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN5O/c1-12(2)14-6-8-16(9-7-14)22-19(26)17-18(21)25(24-23-17)11-13-4-3-5-15(20)10-13/h3-10,12H,11,21H2,1-2H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFBSMXCKUNOQIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)C2=C(N(N=N2)CC3=CC(=CC=C3)Cl)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-1-[(3-chlorophenyl)methyl]-N-[4-(propan-2-yl)phenyl]-1H-1,2,3-triazole-4-carboxamide typically involves the following steps:
Formation of the Triazole Ring: The triazole ring is formed through a cycloaddition reaction between an azide and an alkyne. This reaction is often catalyzed by copper (Cu) or ruthenium (Ru) to enhance the yield and selectivity.
Substitution Reactions: The introduction of the 3-chlorophenyl and 4-(propan-2-yl)phenyl groups is achieved through substitution reactions. These reactions may involve the use of reagents such as halides and organometallic compounds.
Amidation: The final step involves the formation of the carboxamide group through an amidation reaction. This step typically requires the use of coupling reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and pH) ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-amino-1-[(3-chlorophenyl)methyl]-N-[4-(propan-2-yl)phenyl]-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Halides, organometallic compounds
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
5-amino-1-[(3-chlorophenyl)methyl]-N-[4-(propan-2-yl)phenyl]-1H-1,2,3-triazole-4-carboxamide has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its triazole ring is a versatile scaffold for the development of new chemical entities.
Biology: In biological research, the compound is studied for its potential as an enzyme inhibitor or receptor modulator. It may also be used in the development of diagnostic tools.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: In industrial applications, the compound may be used in the development of new materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-amino-1-[(3-chlorophenyl)methyl]-N-[4-(propan-2-yl)phenyl]-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by:
Inhibition: Binding to the active site of an enzyme and inhibiting its activity.
Modulation: Interacting with receptors to modulate their signaling pathways.
Binding: Forming complexes with proteins to alter their function or stability.
Comparison with Similar Compounds
Structural Variations and Substitution Patterns
The triazole-carboxamide scaffold allows for extensive modifications at two key positions:
R₁ : Substituent on the triazole’s 1-position (benzyl group).
R₂ : Aryl/alkyl group on the carboxamide nitrogen.
The following table compares the target compound with analogs reported in the literature:
Key Observations
Substituent Effects on Bioactivity :
- Electron-Withdrawing Groups (e.g., Cl, F) on R₁ enhance metabolic stability and influence electronic properties .
- Lipophilic Groups (e.g., isopropyl, methyl) on R₂ improve membrane permeability but may reduce aqueous solubility .
- Steric Effects : Ortho-substitutions (e.g., 2-chlorobenzyl in ) can hinder binding to target receptors compared to para-substitutions.
- Pyrazole-carboxamide derivatives (e.g., in ) act as cannabinoid receptor antagonists, though the triazole core differs in electronic properties.
Physicochemical and Electronic Properties
- Substituents like fluorine lower η, increasing reactivity.
- Solubility : Polar groups (e.g., acetyl in ) improve solubility, while hydrophobic groups (e.g., isopropyl in the target compound) favor lipid bilayer penetration.
Structural Analysis Techniques
- Crystallography : SHELX programs (e.g., SHELXL ) are widely used for refining crystal structures of similar compounds.
Biological Activity
The compound 5-amino-1-[(3-chlorophenyl)methyl]-N-[4-(propan-2-yl)phenyl]-1H-1,2,3-triazole-4-carboxamide is a member of the triazole family, which has gained attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound is characterized by a triazole ring, which is known for its pharmacological properties. The specific arrangement of functional groups contributes to its biological activity.
Anticancer Activity
Research has shown that triazole derivatives exhibit significant anticancer properties. For instance:
- Cytotoxicity : Studies indicate that related triazole compounds have demonstrated potent cytotoxic effects against various cancer cell lines. For example, a derivative with a similar structure exhibited an IC50 value of 0.43 µM against HCT116 cells, significantly outperforming other compounds such as Melampomagnolide B with an IC50 of 4.93 µM .
- Mechanism of Action : Triazole compounds often induce apoptosis in cancer cells by modulating pathways such as NF-kB signaling. They inhibit p65 phosphorylation and increase IkBα levels, leading to reduced cancer cell proliferation and migration .
Antimicrobial Activity
Triazole derivatives have also been investigated for their antimicrobial properties:
- In Vitro Studies : Compounds similar to the target compound have shown moderate antimicrobial activity against various pathogens, including Staphylococcus aureus and Enterococcus faecalis. A study highlighted that modifications in the triazole structure could enhance antimicrobial efficacy .
Case Study 1: Anticancer Efficacy
A series of 1,2,3-triazole-containing hybrids were synthesized and tested for their anticancer potential. One notable compound showed an IC50 value of 2.7 µM against the Eca109 cell line and 1.5 µM against MCF-7 cells . These findings suggest that modifications to the triazole structure can lead to improved potency against specific cancer types.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Hybrid 1 | Eca109 | 2.7 |
| Hybrid 2 | MCF-7 | 1.5 |
Case Study 2: Antimicrobial Screening
Another study evaluated a library of triazole derivatives for their antimicrobial activity. The results indicated that certain derivatives exhibited significant inhibition against Bacillus cereus and Enterobacter aerogenes, suggesting potential for development as antimicrobial agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
